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molecular formula C8H4FNO3 B1313043 7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione CAS No. 321-50-6

7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B1313043
M. Wt: 181.12 g/mol
InChI Key: JEVWCMDHSLNNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569298B2

Procedure details

Bis(trichloromethyl) carbonate (3.73 g, 12.57 mmol) was added to a solution of 2-amino-4-fluorobenzoic acid (1.3 g, 8.38 mmol) in sodium hydroxide (2N in water) (8.80 mL, 17.60 mmol) and water (9 mL) at room temperature. The resulting suspension was stirred for 15 minutes then toluene (9.00 mL) was added. The mixture was stirred at room temperature for 18 hours. The resulting precipitate was collected by filtration, washed with water, followed by 20% acetronitrile in Et2O (10 mL) and dried under vacuum at 40° C. to afford 7-fluoro-1H-3,1-benzoxazine-2,4-dione (0.852 g, 56.1%) as a off-white solid.
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=O)(OC(Cl)(Cl)Cl)[O:2]C(Cl)(Cl)Cl.[NH2:13][C:14]1[CH:22]=[C:21]([F:23])[CH:20]=[CH:19][C:15]=1[C:16]([OH:18])=[O:17].[OH-].[Na+].C1(C)C=CC=CC=1>O>[F:23][C:21]1[CH:20]=[CH:19][C:15]2[C:16](=[O:18])[O:17][C:1](=[O:2])[NH:13][C:14]=2[CH:22]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.73 g
Type
reactant
Smiles
C(OC(Cl)(Cl)Cl)(OC(Cl)(Cl)Cl)=O
Name
Quantity
1.3 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)F
Name
Quantity
8.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CC2=C(C(OC(N2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.852 g
YIELD: PERCENTYIELD 56.1%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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